Diphenylamine sulfate

Description

Historical Trajectory of Diphenylamine (B1679370) Research and the Advent of Sulfate (B86663) Derivatives

The story of diphenylamine began in 1864 when A.W. Hofmann first identified it among the products from the dry distillation of aniline (B41778) dyes. wikipedia.org Just two years later, French chemists achieved its purposeful synthesis. wikipedia.org Its utility as a chemical reagent was soon recognized, and by 1872, it was used to detect nitrous acid in sulfuric acid due to the distinct blue color it produces in the presence of oxidizing agents. wikipedia.org This colorimetric property also led to its use in testing for nitrites and nitrates in drinking water starting in 1875. wikipedia.org

A significant milestone in its application came in 1924, when Zacharias Dische discovered its utility in detecting DNA through the Dische diphenylamine test. wikipedia.orgscribd.com This test is specific for DNA because the deoxyribose sugar of DNA is converted into a molecule that reacts with diphenylamine to create an intense blue color, the intensity of which corresponds to the DNA concentration. scribd.com

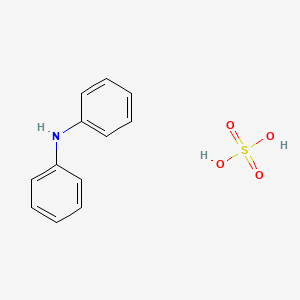

The creation of diphenylamine sulfate is a straightforward acid-base reaction. As a weak base, diphenylamine reacts with strong acids like sulfuric acid to form salts. wikipedia.org This reaction yields diphenylamine bisulfate, a white or yellowish powder, which improves the aqueous solubility compared to the parent diphenylamine, enhancing its utility as a redox indicator. wikipedia.org The chemical formula for this compound is often represented as (C₁₂H₁₁N)₂·H₂SO₄, indicating two diphenylamine molecules associated with one sulfuric acid molecule. ontosight.ai

Contemporary Relevance of this compound in Scientific Inquiry

In modern scientific research, diphenylamine and its derivatives, including the sulfate form, remain highly relevant across several domains. Its principal applications stem from its antioxidant properties and its function as a versatile chemical intermediate.

Key areas of application include:

Analytical Chemistry : this compound is widely used as a reagent in chemical analysis. Its ability to form colored complexes upon oxidation makes it a valuable redox indicator, particularly in alkaline redox titrations. wikipedia.orgsmolecule.com A notable modern application involves its use in the colorimetric detection of pathogens. For instance, a method combining loop-mediated isothermal amplification (LAMP) with copper sulfate-induced diphenylamine allows for the rapid visual detection of DNA from pathogens like SARS-CoV-2. researchgate.net

Industrial Applications : Alkylated diphenylamines serve as crucial antioxidants in lubricants and are used as antiozonants in the manufacturing of rubber products. wikipedia.org Diphenylamine itself is a well-established stabilizer in the production of smokeless powder, where it functions by binding to nitrogen oxide degradation products and preventing them from accelerating further decomposition. wikipedia.orgdtic.mil The analysis of diphenylamine and its degradation products is used to assess the age and stability of propellants. lupinepublishers.com

Organic Synthesis : this compound serves as a precursor or intermediate for synthesizing other organic compounds. smolecule.com Researchers utilize it in various synthetic pathways to create novel molecules with specific desired properties. smolecule.comnih.gov

Scope and Research Objectives for this compound Investigations

Current research investigations involving this compound are diverse, reflecting the compound's multifaceted utility. The primary objectives of these studies often revolve around its chemical properties and potential applications.

Primary Research Objectives:

Exploring Antioxidant Potential : A significant area of research focuses on the antioxidant properties of diphenylamine and its derivatives. ontosight.aismolecule.com Studies aim to understand its efficacy as a free radical scavenger and its effects in models of cellular oxidative stress. smolecule.com

Synthesis of Novel Compounds : Researchers use this compound as a starting material or intermediate to synthesize new organic molecules. smolecule.com This includes the creation of derivatives with potential pharmacological activities, such as antimicrobial or anticancer agents. nih.govresearchgate.net

Development of Analytical Methods : Investigations continue into new and improved analytical techniques that utilize this compound. This includes enhancing its use as a colorimetric reagent for the detection of specific analytes, such as nucleic acids or nitrates. researchgate.netscispace.com

Environmental and Stability Studies : Research is conducted to understand the environmental fate and impact of diphenylamine, which is used in agriculture as a fungicide and is found as an environmental contaminant from military sites due to its use in propellants. nih.govresearchgate.net Studies on its degradation pathways in propellants are crucial for monitoring the stability and safety of munitions. dtic.millupinepublishers.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 587-84-8 sdfine.com |

| Molecular Formula | C₁₂H₁₃NO₄S nih.gov |

| Molecular Weight | 267.30 g/mol smolecule.com |

| Appearance | White, off-white powder wikipedia.org |

| Melting Point | ~145-150 °C sdfine.comtcichemicals.com |

| Solubility | Practically insoluble in water; soluble in alcohol and sulfuric acid smolecule.com |

Table 2: Research Applications of this compound

| Application Area | Specific Use | Research Focus |

|---|---|---|

| Analytical Chemistry | Redox Indicator wikipedia.org | Development of colorimetric assays for nitrates, DNA, and pathogens. wikipedia.orgscribd.comresearchgate.net |

| Organic Synthesis | Chemical Intermediate ontosight.ai | Creation of novel organic molecules and pharmacologically active derivatives. smolecule.comresearchgate.net |

| Industrial Chemistry | Stabilizer, Antioxidant smolecule.com | Improving the stability of smokeless powders and preventing oxidative damage in lubricants and rubber. wikipedia.orgdtic.mil |

| Biochemical Research | Antioxidant Studies smolecule.com | Investigating free radical scavenging capabilities and effects on oxidative stress. smolecule.com |

Properties

IUPAC Name |

N-phenylaniline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N.H2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h1-10,13H;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZMDJYHJNHGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

587-84-8, 56961-69-4 | |

| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-phenyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40883450 | |

| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish solid; [Merck Index] Slightly yellow powder; [MSDSonline] | |

| Record name | Diphenylamine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, SULFURIC ACID | |

| Record name | DIPHENYLAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO YELLOWISH POWDER | |

CAS No. |

587-84-8, 56961-69-4 | |

| Record name | Diphenylamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(N-phenylanilinium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(N-phenylanilinium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3257243NLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENYLAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

125 °C | |

| Record name | DIPHENYLAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Routes and Chemical Transformations of Diphenylamine Sulfate

Preparation of Diphenylamine (B1679370) Sulfate (B86663)

The synthesis of diphenylamine sulfate can be approached through direct acid-base reactions or more controlled sulfonation processes, depending on the desired final product and scale of production.

Acid-Base Reaction Pathways with Sulfuric Acid

Diphenylamine ((C₆H₅)₂NH) is a weak base (Kb of 10⁻¹⁴) that readily reacts with strong acids. wikipedia.org When treated with sulfuric acid (H₂SO₄), it undergoes a neutralization reaction to form a salt. wikipedia.org This reaction can yield diphenylamine bisulfate, formulated as [(C₆H₅)₂NH₂]⁺[HSO₄]⁻, which presents as a white or yellowish powder. wikipedia.org Another common representation for the resulting salt is (C₁₂H₁₁N)₂·H₂SO₄, indicating two molecules of diphenylamine associated with one molecule of sulfuric acid. ontosight.ai This straightforward acid-base pathway is a fundamental method for its preparation, particularly for applications where the simple salt is required. For laboratory-scale preparations, a typical procedure involves dissolving 1.0 g of diphenylamine in 100 mL of sulfuric acid to create a colorless solution. weber.edu

Optimized Synthesis Methodologies for Industrial and Laboratory Scale

For larger-scale production, particularly when a sulfonated derivative is the goal, optimized methodologies are employed to ensure efficiency, yield, and product purity. Industrial processes often focus on the direct sulfonation of diphenylamine, which is then isolated as a salt, such as barium diphenylaminesulfonate. chemicalbook.comgoogle.com

A patented industrial method involves the following key steps: google.com

Sulfonation: Diphenylamine is heated with concentrated sulfuric acid to temperatures between 155-160 °C. The reaction is conducted under reduced pressure to facilitate the removal of water formed during the reaction, which drives the sulfonation to completion. chemicalbook.comgoogle.com

Hydrolysis and Precipitation: After sulfonation is complete, water is added for a hydrolysis step at 120-125 °C. The mixture is then added to boiling water, and a hot solution of barium hydroxide (B78521) is introduced. Barium hydroxide acts as both a neutralizing agent for the excess acid and a precipitating agent for the sulfate ions, streamlining the process and reducing costs. google.comgoogle.com

Isolation: The resulting product, barium diphenylaminesulfonate, is collected via filtration, washed, and dried. google.com

This optimized approach improves the yield and purity by controlling reaction conditions to favor the desired monosulfonated product and avoid the formation of disubstituted byproducts. google.com

Table 1: Comparison of this compound Synthesis Methodologies

| Parameter | Laboratory Scale (Acid-Base) | Industrial Scale (Sulfonation) |

|---|---|---|

| Primary Reaction | Acid-base neutralization wikipedia.org | Electrophilic aromatic sulfonation google.com |

| Reagents | Diphenylamine, Sulfuric Acid weber.edu | Diphenylamine, Conc. Sulfuric Acid, Barium Hydroxide google.com |

| Temperature | Typically ambient or gentle warming weber.edu | 155-160 °C google.com |

| Pressure | Atmospheric | Reduced pressure google.com |

| Key Feature | Simple mixing of reagents weber.edu | Controlled conditions, removal of water, one-pot neutralization/precipitation google.com |

| Typical Product | This compound/bisulfate salt wikipedia.org | Barium diphenylamine-4-sulfonate google.com |

Derivatization and Structural Modifications Involving Sulfate Moiety

The this compound structure, containing both the diphenylamine framework and a sulfate or sulfonate group, allows for a variety of chemical transformations.

Sulfonation and Related Reactions

Sulfonation of diphenylamine involves the electrophilic substitution of a hydrogen atom on one of the phenyl rings with a sulfonic acid group (-SO₃H). This reaction typically occurs at the para position due to the directing effect of the amine group, yielding diphenylamine-4-sulfonic acid. chemicalbook.com The reaction is generally carried out by heating diphenylamine with concentrated sulfuric acid. chemicalbook.comgoogle.com Controlling the reaction temperature is crucial; temperatures around 150-160 °C are optimal for monosulfonation while avoiding the formation of diphenylamine-4,4'-disulfonic acid, which can occur at higher temperatures. google.com The resulting sulfonic acid is often converted to its salt, such as sodium diphenylamine-4-sulfonate or barium diphenylamine-4-sulfonate, for stability and ease of handling. chemicalbook.comnih.gov

Formation of Coordination Complexes with Metal Sulfates

Diphenylamine and its sulfonated derivatives can act as ligands in the formation of coordination complexes with metal ions. researchgate.netresearchgate.net The sulfate ion typically serves as a counter-ion in these structures. researchgate.net

A notable example is the synthesis of a tetrakis(diphenylamine)copper(II) sulfate complex. researchgate.net This compound is formed by reacting copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with diphenylamine in a 1:4 metal-to-ligand molar ratio in a methanol (B129727) solvent. researchgate.net Spectroscopic analysis confirms the formation of the complex, with the proposed formula being [Cu(diphenylamine)₄]SO₄·6H₂O. researchgate.net In this structure, the nitrogen atom of the N-H group in diphenylamine coordinates directly to the central Cu²⁺ ion, which exhibits a square planar geometry. researchgate.net

Furthermore, the sulfonated derivative, diphenyl-4-amine barium sulphonate (DAS), has been shown to form complexes with iron sulfates. researchgate.net Reactions with Fe(II) and Fe(III) sulfates yield complexes with proposed formulas of Fe₂[(C₁₂H₁₀NO₃S)₄]·9H₂O and Fe₃[(C₁₂H₁₀NO₃S)₆]·12H₂O, respectively. researchgate.net In these cases, the sulfonate group of the ligand can participate in coordination with the metal center. researchgate.net

Table 2: Examples of Diphenylamine-Metal Sulfate Complexes

| Metal Ion | Ligand | Complex Formula | Geometry (where specified) |

|---|---|---|---|

| Cu²⁺ | Diphenylamine | [Cu(diphenylamine)₄]SO₄·6H₂O researchgate.net | Square Planar researchgate.net |

| Fe²⁺ | Diphenyl-4-amine sulfonate | Fe₂[(C₁₂H₁₀NO₃S)₄]·9H₂O researchgate.net | Not specified |

| Fe³⁺ | Diphenyl-4-amine sulfonate | Fe₃[(C₁₂H₁₀NO₃S)₆]·12H₂O researchgate.net | Not specified |

Nitration and Nitroso-Derivatives in the Presence of Sulfuric Acid

The presence of concentrated sulfuric acid provides a potent medium for the nitration and nitrosation of diphenylamine. This chemistry is the basis for the well-known diphenylamine test used for detecting oxidizing agents like nitrates and nitrites. nist.gov

In a strong sulfuric acid solution, nitrating agents (such as nitric acid, formed from nitrates) are protonated to form the highly reactive nitronium ion (NO₂⁺). researchgate.netvpscience.org This powerful electrophile readily attacks the electron-rich aromatic rings of diphenylamine. researchgate.net The amine group is a strong activating group, directing substitution to the ortho and para positions. researchgate.net

The reaction pathway is complex and can involve several intermediates. It is believed that the initial step can be the formation of N-nitrosodiphenylamine. nist.govdtic.mil This intermediate can then undergo rearrangement and further oxidation and nitration. dtic.mil The sequence can lead to a variety of nitrated products, including 2,4'-dinitrodiphenylamine, 4,4'-dinitrodiphenylamine, and ultimately 2,4,4'-trinitrodiphenylamine. dtic.mil The formation of these and other oxidized derivatives, such as those of diphenylbenzidine, is responsible for the characteristic brilliant blue color observed in the analytical test. nist.govresearchgate.net

Spectroscopic and Structural Elucidation of this compound and its Derivatives

The definitive identification and structural confirmation of this compound and its related derivatives rely on a suite of advanced analytical techniques. These methods provide complementary information, from atomic connectivity to the precise three-dimensional arrangement of atoms in the solid state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For this compound, which is the salt of diphenylamine and sulfuric acid, the NMR spectra would be heavily influenced by the protonation of the amine nitrogen.

¹H NMR: The proton NMR spectrum of the parent diphenylamine features signals corresponding to the aromatic protons and the amine (N-H) proton. chemicalbook.com In a neutral solvent like CDCl₃, the aromatic protons of diphenylamine typically appear as multiplets between δ 6.9 and 7.3 ppm, while the N-H proton signal is a broad singlet around δ 5.6 ppm. chemicalbook.comhmdb.ca For derivatives like sodium diphenylamine-4-sulfonate, the spectra are more complex due to the asymmetric substitution. chemicalbook.com In the case of this compound, protonation of the nitrogen atom would lead to a significant downfield shift of the N-H proton's signal and would also influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR: The carbon NMR spectrum for diphenylamine shows distinct signals for the different carbon environments within the phenyl rings. rsc.org The carbon atoms directly bonded to the nitrogen (C-N) appear around δ 142.9 ppm, while other aromatic carbons resonate between δ 117 and 129 ppm. rsc.org Upon formation of the sulfate salt, the C-N signal is expected to shift due to the electronic changes from nitrogen protonation.

Below is a table summarizing typical NMR data for diphenylamine, which serves as a basis for interpreting the spectrum of its sulfate salt.

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| Diphenylamine | ¹H NMR | CDCl₃ | 7.25 (t, 4H), 7.07 (d, 4H), 6.92 (t, 2H), 5.6 (br s, 1H, NH) chemicalbook.comrsc.org |

| Diphenylamine | ¹³C NMR | CDCl₃ | 142.9, 129.1, 120.8, 117.6 rsc.org |

| Sodium Diphenylamine-4-sulfonate | ¹H NMR | DMSO-d₆ | Data available, shows distinct aromatic signals. chemicalbook.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrometry

IR and UV-Vis spectrometry probe the vibrational and electronic transitions within a molecule, respectively, providing valuable information about functional groups and conjugation. mrclab.comdrawellanalytical.com

Infrared (IR) Spectroscopy: The IR spectrum of diphenylamine is characterized by a sharp N-H stretching vibration. researchgate.net In a study of a copper(II) sulfate complex with diphenylamine, IR spectroscopy was used to confirm that the N-H group of diphenylamine coordinated to the copper ion. researchgate.net For this compound, the protonation of the nitrogen to form an ammonium (B1175870) ion (R₂NH₂⁺) would significantly alter the N-H stretching region. Instead of a single N-H stretch, broader bands corresponding to the N⁺-H stretches would appear, typically in the 2200-3000 cm⁻¹ range. The presence of the sulfate counter-ion would also introduce strong absorption bands characteristic of the S=O and S-O bonds, usually found in the 1200-1250 cm⁻¹ and 1040-1100 cm⁻¹ regions.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Relevance to this compound |

| N⁺-H Stretch (Ammonium) | 2200 - 3000 (broad) | Indicates protonation of the amine nitrogen. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Confirms the presence of phenyl rings. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Confirms the presence of phenyl rings. |

| S=O Stretch (Sulfate) | 1200 - 1250 | Confirms the presence of the sulfate counter-ion. |

Ultraviolet-Visible (UV-Vis) Spectrometry: The UV-Vis spectrum of a molecule is related to its electronic structure, particularly the presence of chromophores. Diphenylamine contains phenyl rings and a nitrogen atom with a lone pair, which constitute a conjugated system. A study on diphenylamine-picrate crystals identified a π-π* transition peak around 215 nm. ijpcbs.com In a separate study, the formation of a tetrakis(diphenylamine)copper(II) sulfate complex resulted in a significant shift of the absorption maximum from 819 nm (for CuSO₄·5H₂O) to 593 nm, indicating the involvement of diphenylamine in the new chromophore. researchgate.net For this compound, protonation of the nitrogen atom would affect the electronic transitions, likely causing a shift in the absorption maxima compared to the free base.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. measurlabs.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of a molecule's elemental formula. bioanalysis-zone.comlcms.cz

For this compound, the analysis would typically be performed on the diphenylamine cation after the salt dissociates. HRMS analysis would confirm the exact mass of the protonated diphenylamine molecule ([C₁₂H₁₂N]⁺). The sulfate ion itself is generally not observed as a parent ion. The exact mass of the neutral this compound entity (C₁₂H₁₃NO₄S) has been calculated to be 267.05652907 Da. nih.gov This precise mass is a key identifier for the compound.

In techniques like electrospray ionization (ESI), diphenylamine would likely be observed as its protonated molecular ion [M+H]⁺, where M is the neutral diphenylamine molecule.

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₄S | nih.gov |

| Molecular Weight (Monoisotopic) | 267.05652907 Da | nih.gov |

| Molecular Weight (Average) | 267.30 g/mol | nih.gov |

| Expected Ion (ESI-MS) | [C₁₂H₁₂N]⁺ (m/z 170.0964) | Inferred from structure |

X-ray Crystallography for Solid-State Structure Determination

As an illustrative example, crystallographic data for a related protonated amine salt, known as PDP, is provided below. researchgate.net

| Parameter | Value for PDP |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.316(2) |

| b (Å) | 14.428(2) |

| c (Å) | 9.742(2) |

| β (°) | 96.81 |

| Volume (ų) | 1021.1(3) |

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a pure compound. researchgate.net The experimental results are compared against the theoretical values calculated from the molecular formula to verify the compound's identity and purity.

For this compound (C₁₂H₁₃NO₄S), the theoretical elemental composition can be calculated from its molecular weight (267.30 g/mol ). nih.gov

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 53.92% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 4.90% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.24% |

| Oxygen | O | 15.999 | 4 | 63.996 | 23.94% |

| Sulfur | S | 32.06 | 1 | 32.06 | 12.00% |

| Total | 267.30 | 100.00% |

In addition to elemental analysis, chromatographic techniques are commonly used for purity assessment. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of chemical substances like this compound, with commercial suppliers often specifying purity levels greater than 98.0% as determined by HPLC. tcichemicals.com

Analytical Methodologies for Diphenylamine Sulfate Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a powerful technique for separating complex mixtures. In the context of diphenylamine (B1679370) sulfate (B86663) analysis, both high-performance liquid chromatography and gas chromatography are extensively used.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of diphenylamine. The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). Various HPLC methods have been developed, often employing reverse-phase columns where the stationary phase is nonpolar. sielc.com

One common approach involves extracting diphenylamine from a sample using a solvent like acetonitrile or methanol (B129727), followed by cleanup steps using solid-phase extraction (SPE) with cartridges like C18 or PSA. nih.govspkx.net.cn The separation is then achieved on columns such as a C18 or a specialized reverse-phase column with low silanol activity. sielc.comnih.govspkx.net.cn The mobile phase typically consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous solution, which may contain buffers like ammonium (B1175870) acetate or acids like phosphoric acid to improve peak shape and resolution. sielc.comspkx.net.cn

Detection is a critical component of the HPLC system. For diphenylamine, several detectors are utilized:

UV Detector: This is a common detector that measures the absorbance of UV light by the analyte. osha.govdnacih.com The detection wavelength is typically set around 285 nm. spkx.net.cn

Fluorescence Detector (FLD): This detector offers higher sensitivity and selectivity by measuring the fluorescence emitted by the compound. nih.gov The native fluorescence of diphenylamine can be used for its determination. nih.gov

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this provides high selectivity and structural information, allowing for definitive identification and quantification, even in complex matrices. nih.gov For MS-compatible applications, volatile mobile phase additives like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

The reliability of HPLC methods is demonstrated by their performance characteristics. For instance, a method for determining diphenylamine in agricultural products reported average recoveries between 76.7% and 94.9% with relative standard deviations from 0.6% to 5.8%. nih.gov The quantification limits can reach as low as 0.01 mg/kg. nih.gov

| Parameter | HPLC with UV Detection | HPLC with Fluorescence Detection |

| Principle | Measures UV absorbance of the analyte. | Measures fluorescence emission of the analyte. |

| Typical Wavelength | 285 nm spkx.net.cn | Excitation: 291 nm / Emission: 372 nm nih.gov |

| Sensitivity | Good | High |

| Selectivity | Moderate | High |

| Quantification Limit | 0.10 mg/kg spkx.net.cn | 0.01 mg/kg nih.gov |

| Common Applications | Routine analysis of food residues. spkx.net.cn | Analysis of agricultural products. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of diphenylamine, particularly for volatile derivatives. epa.gov Due to the relatively low volatility of diphenylamine itself, derivatization is often employed to improve its chromatographic behavior and sensitivity. epa.gov

A common derivatization procedure involves reacting diphenylamine with an agent like trifluoroacetic anhydride to form the more volatile N-trifluoroacetylated derivative. epa.gov This derivative is then separated on a GC capillary column, such as a DB-17. epa.gov The separated compounds are then detected by a mass selective detector (MSD), which provides both quantitative data and mass spectral information for compound identification. epa.gov Selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte. epa.gov For the N-trifluoroacetyl derivative of diphenylamine, the quantification ion is often 265 amu. epa.gov

Sample preparation for GC-MS analysis typically involves extraction with solvents like acetone and hexane, followed by a cleanup step. epa.gov Methods have been developed for various matrices, including fruits and liver fractions. researchgate.netnih.gov These methods have demonstrated good linearity over concentration ranges of 0.1 to 25 μM, with determination coefficients (R²) higher than 0.999. researchgate.netnih.gov Lower limits of quantification of 0.1 μM have been achieved for diphenylamine. researchgate.netnih.gov

| Parameter | Value/Description |

| Derivatization Agent | Trifluoroacetic anhydride epa.gov |

| Derivative Formed | N-trifluoroacetyl diphenylamine epa.gov |

| GC Column | DB-17 capillary column epa.gov |

| Detection Mode | Mass Selective Detector (MSD) in Selected Ion Monitoring (SIM) mode epa.gov |

| Quantification Ion | 265 amu epa.gov |

| Linear Range | 0.1 to 25 μM researchgate.netnih.gov |

| Limit of Quantification | 0.1 μM researchgate.netnih.gov |

Spectrometric Detection Methods

Spectrometric methods are based on the interaction of electromagnetic radiation with the analyte. These methods are often used for rapid screening and quantification.

Colorimetric and spectrophotometric assays for diphenylamine are often based on redox reactions that produce a colored product. The intensity of the color, which is proportional to the concentration of the analyte, is then measured using a spectrophotometer.

One classic example is the diphenylamine test, where diphenylamine produces a blue color in the presence of oxidizing agents or nitrosating agents in a sulfuric acid medium. nist.gov This reaction is believed to involve the formation of colored derivatives of phenazine and benzidine through a free radical mechanism. nist.gov

A more quantitative approach involves using oxidized diphenylamine (diphenylbenzidine violet) as a spectrophotometric reagent. ekb.eg This method is based on the decrease in the absorption intensity of the violet-colored diphenylbenzidine at a wavelength of 580 nm as it is reduced by the analyte. ekb.eg The reagent can be prepared by oxidizing diphenylamine with ferric sulfate in a sulfuric acid medium. ekb.eg This method has been applied to the determination of various reducing drugs. ekb.eg

Another application is the determination of nitrite, where nitrite reacts with diphenylamine in a sulfuric acid medium to form a blue-colored complex that can be measured at 588 nm. researchgate.netasianpubs.org This reaction is sensitive, with a detection limit of 38 ng/mL. researchgate.netasianpubs.org

More recently, a colorimetric method coupled with loop-mediated isothermal amplification (LAMP) has been developed for the detection of pathogens. acs.org This method utilizes the acid hydrolysis of DNA amplicons, which then react with diphenylamine in the presence of copper sulfate to produce an intense blue color. acs.org

Fluorometric methods offer high sensitivity and are based on measuring the fluorescence of a substance. Diphenylamine exhibits native fluorescence, which can be exploited for its direct determination. nih.gov A method using solid-surface fluorescence spectroscopy has been developed for the determination of diphenylamine in apples and pears. nih.gov In this method, the native fluorescence signal of diphenylamine retained on a C18 silica gel solid support is measured at an excitation wavelength of 291 nm and an emission wavelength of 372 nm. nih.gov This approach has a linear range of 0.25-5 mg/kg and a detection limit of 0.06 mg/kg. nih.gov

For non-fluorescent derivatives or in cases of spectral overlap, photochemically induced fluorescence (PIF) can be used. nih.gov This technique involves using UV irradiation to convert a non-fluorescent molecule, such as nitrosodiphenylamine, into a fluorescent derivative. nih.gov Synchronous fluorometry with a double scans method can then be used to resolve the overlapping fluorescence spectra of the photoproduct and diphenylamine, allowing for their simultaneous determination without prior separation. nih.gov

| Method | Principle | Excitation (nm) | Emission (nm) | Linear Range | Detection Limit |

| Solid-Surface Fluorescence | Measures native fluorescence of diphenylamine on a C18 solid support. nih.gov | 291 nih.gov | 372 nih.gov | 0.25-5 mg/kg nih.gov | 0.06 mg/kg nih.gov |

| Photochemically Induced Fluorescence (PIF) with Synchronous Fluorometry | UV irradiation converts non-fluorescent nitrosodiphenylamine to a fluorescent product, followed by synchronous scanning to resolve spectra. nih.gov | - | - | 1x10⁻⁸ to 6x10⁻⁶ mol/L (for NDPhA) nih.gov | 8x10⁻⁹ mol/L (for NDPhA) nih.gov |

Electrophoretic and Electrochemical Methodologies

Electrophoretic and electrochemical methods provide alternative approaches for the analysis of diphenylamine. Microchip electrophoresis offers fast and high-throughput separations. rsc.org To overcome issues with separation efficiency in PDMS-based devices, hybrid microfluidic capillary devices have been fabricated. rsc.org These devices integrate a fused silica capillary loop into a polystyrene base, which can be coupled with electrochemical detection. rsc.org This setup allows for the separation and detection of redox-active species, such as catecholamines, and is compatible with high ionic strength buffers used in cell culture. rsc.org Given the redox activity of diphenylamine, this methodology holds promise for its analysis.

Electrochemical sensors also offer a sensitive and straightforward approach. For instance, thin-film electrochemical sensors using molecularly imprinted polymers have been developed for diphenylamine detection. ijcce.ac.ir These sensors provide a selective recognition site for the target molecule, leading to a measurable electrochemical response.

Sample Preparation and Matrix Effects in Complex Systems

The accurate detection and quantification of diphenylamine sulfate in complex samples, such as environmental matrices or agricultural products, necessitate meticulous sample preparation to isolate the analyte from interfering substances. The complexity of the matrix can significantly impact the analytical results, leading to suppression or enhancement of the analytical signal. Therefore, robust extraction, purification, and sometimes derivatization protocols are crucial for reliable analysis.

Extraction and Purification Protocols

The choice of extraction and purification method is highly dependent on the sample matrix and the subsequent analytical technique. Various protocols have been developed to efficiently extract diphenylamine from diverse samples.

For air samples, collection can be achieved using bubblers containing isopropanol, which effectively traps both aerosol and vaporous forms of diphenylamine. dnacih.comosha.gov Another approach involves drawing air through cassettes containing sulfuric acid-treated glass fiber filters, which are then extracted with methyl alcohol. osha.gov

In food and agricultural matrices like apples and pears, a common initial step is extraction with an organic solvent. epa.govnih.govspkx.net.cn A widely used method involves homogenizing the sample and extracting it with acetone or methanol. epa.govspkx.net.cn This is often followed by a liquid-liquid partitioning step, for instance, mixing the filtrate with water and partitioning it against hexane to separate the analyte into the organic phase. epa.gov Dispersive liquid-liquid microextraction (DLLME) offers a miniaturized and efficient alternative, utilizing a small amount of extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., methanol) to extract diphenylamine from aqueous samples. ijcce.ac.ir

Following initial extraction, purification or "clean-up" steps are essential to remove co-extracted matrix components. This can involve filtering the extract through sodium sulfate to eliminate residual moisture and emulsions. epa.gov Solid-Phase Extraction (SPE) is another effective technique for purifying extracts before analysis by High-Performance Liquid Chromatography (HPLC). spkx.net.cn For industrial-grade diphenylamine, purification can be achieved by contacting a solvent solution of the compound with a cationic exchange resin, which selectively removes primary amine impurities. google.com

| Sample Matrix | Extraction Technique | Solvents/Reagents | Purification Step | Reference |

|---|---|---|---|---|

| Air | Bubbler Collection | Isopropanol | N/A | dnacih.com |

| Air | Filter Collection | Sulfuric Acid (on filter), Methanol (for extraction) | N/A | osha.gov |

| Apples, Pears | Solvent Extraction & Liquid-Liquid Partitioning | Acetone, Water, Hexane | Filtration through Sodium Sulfate | epa.gov |

| Fruit Samples | Dispersive Liquid-Liquid Microextraction (DLLME) | Methanol (disperser), Chlorobenzene (extractor) | Cleanup with primary-secondary amines | nih.govijcce.ac.ir |

| Food | Solvent Extraction | Methanol | Solid-Phase Extraction (SPE) | spkx.net.cn |

| Technical Grade Diphenylamine | Solvent Dissolution | Organic Solvent, Water | Cationic Exchange Resin | google.com |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. libretexts.org For compounds like diphenylamine, this strategy can be employed to enhance volatility and thermal stability for Gas Chromatography (GC) or to introduce a chromophore or fluorophore for improved detection in HPLC. libretexts.orgsigmaaldrich.com

A notable application of derivatization in diphenylamine analysis is for its determination in apple matrices by Gas Chromatography-Mass Spectrometry (GC-MS). epa.gov In this method, the purified extract containing diphenylamine is treated with trifluoroacetic anhydride (TFAA). epa.gov This reaction yields the N-trifluoroacetylated derivative of diphenylamine. epa.gov This derivative is more suitable for GC analysis, and its specific mass allows for highly selective detection using a mass selective detector (MSD). epa.gov While derivatization with agents like heptafluorobutyric acid anhydride has been considered for other aromatic amines to improve sensitivity, it was found to be unnecessary for the HPLC analysis of diphenylamine in certain methods. osha.gov

Method Validation and Performance Metrics in Analytical Chemistry

Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. longdom.org It involves a series of experiments to evaluate the performance and limitations of the method. Key performance metrics include linearity, accuracy (recovery), precision (repeatability), the limit of detection (LOD), and the limit of quantification (LOQ). longdom.orgmdpi.com These metrics provide a quantitative measure of the method's reliability and are essential for ensuring the quality and comparability of analytical data.

Numerous analytical methods for diphenylamine have been rigorously validated, demonstrating their suitability for various applications. For example, an HPLC-UV method for air samples showed a reliable quantitation limit of 0.26 µg per sample and a pooled coefficient of variation of 0.033, indicating good precision. dnacih.com A dispersive liquid-liquid microextraction method coupled with ion mobility spectrometry (DLLME-IMS) for fruit samples reported a limit of detection of 17 µg/kg in solid samples with a relative standard deviation (RSD) for repeatability of 6.1%. ijcce.ac.ir

For residue analysis in food, an SPE-HPLC method demonstrated high accuracy, with recoveries ranging from 88.0% to 100%, and an RSD of less than 7.0%. spkx.net.cn Similarly, a GC-MSD method for determining residues in apples after derivatization showed an average recovery of 87% and a detection limit of 0.08 ppm for whole apples. epa.gov These validated methods provide the necessary accuracy, precision, and sensitivity for the reliable determination of this compound in complex systems. spkx.net.cn

| Analytical Method | Matrix | Linear Range | LOD | LOQ | Accuracy (Recovery %) | Precision (RSD %) | Reference |

|---|---|---|---|---|---|---|---|

| HPLC-UV | Air | 0.5 to 2x target conc. | 0.26 µg/sample | 0.26 µg/sample | N/A | 3.3 (as CV) | dnacih.com |

| SPE-HPLC | Food | 0.050 - 10.0 µg/ml | 0.10 mg/kg | N/A | 88.0 - 100 | < 7.0 | spkx.net.cn |

| DLLME-IMS | Fruit Samples | 25 - 550 µg/L | 17 µg/kg (solid) | 25 µg/L | N/A | 6.1 | ijcce.ac.ir |

| GC-MSD (derivatized) | Apples | 0.2 - 2.8 ppm | 0.08 ppm (whole) | 0.08 ppm (whole) | 87 ± 12 | N/A | epa.gov |

| IT-SPME-CapLC-DAD | Gunshot Residue | N/A | 0.15 ng/mL | 0.5 ng/mL | 108 ± 16 | N/A | mdpi.com |

Biochemical and Pharmacological Research Involving Diphenylamine Sulfate

Application in Diagnostic and Bioanalytical Protocols

Diphenylamine (B1679370) sulfate (B86663) is a versatile compound utilized in various diagnostic and bioanalytical procedures, primarily owing to its reactivity under specific chemical conditions which results in detectable color changes.

Nucleic Acid Detection (e.g., Dische Test for DNA)

A prominent application of diphenylamine is in the Dische test for DNA, a colorimetric method used to distinguish DNA from RNA. jetir.org The test reagent, known as the Dische diphenylamine reagent, is a solution containing diphenylamine, glacial acetic acid, and sulfuric acid. jetir.orgresearchgate.net

The underlying principle of the Dische test lies in the acid-catalyzed conversion of the deoxyribose sugar in DNA to ω-hydroxylevulinyl aldehyde. researchgate.net This aldehyde then reacts with diphenylamine to produce a blue-colored complex. wikipedia.orgresearchgate.net The intensity of the resulting blue color is directly proportional to the concentration of DNA present in the sample, allowing for its quantification. wikipedia.org A key feature of this test is its specificity for DNA; the ribose sugar in RNA does not undergo the same reaction, and therefore does not produce the characteristic blue color. jetir.orgwikipedia.org While a greenish color may indicate the presence of RNA, a clear solution suggests the absence of nucleic acids. wikipedia.orgresearchgate.net

Table 1: Components of Dische's Diphenylamine Reagent

| Component | Role |

| Diphenylamine | Reacts with the aldehyde product of deoxyribose to form a blue chromophore. |

| Glacial Acetic Acid | Acts as a solvent. |

| Sulfuric Acid | Catalyzes the conversion of deoxyribose to ω-hydroxylevulinyl aldehyde. |

This table summarizes the key components of the reagent used in the Dische test for DNA detection.

Assay Development for Pathogen Identification (e.g., LAMP-based Colorimetry)

Diphenylamine has been integrated into modern molecular diagnostic techniques for pathogen identification. One such innovative approach combines loop-mediated isothermal amplification (LAMP) with a diphenylamine-based colorimetric detection system for the rapid identification of contagious pathogens like SARS-CoV-2 and Enterococcus faecium. mdpi.com

In this method, the LAMP amplicons undergo acid hydrolysis, which breaks the bond between purines and deoxyribose, leading to the formation of a reactive keto aldehyde group. mdpi.com Copper sulfate (CuSO₄) then plays a crucial role in inducing a rapid reaction between diphenylamine and this keto aldehyde group. mdpi.com This reaction results in the development of an intense blue color within minutes, signifying the presence of the target pathogen's DNA. mdpi.com This method has demonstrated high sensitivity, capable of detecting low quantities of viral RNA and bacterial cells. mdpi.com

Chemical Indicators in Biological Systems

Diphenylamine and its derivatives, such as diphenylamine sulfonate, are well-established as redox indicators in various chemical and biological titrations. nih.govyoutube.com A redox indicator is a substance that changes color at a specific electrode potential. The utility of diphenylamine in this context stems from its distinct color change upon oxidation. nih.govyoutube.com

In its reduced form, diphenylamine is colorless. However, upon oxidation, it is first converted to colorless diphenylbenzidine, which is then further oxidized to diphenylbenzidine violet, exhibiting a clear violet or blue-violet color. youtube.com This color change serves as a visual endpoint in redox titrations, for example, in the titration of ferrous ions (Fe²⁺) with potassium dichromate (K₂Cr₂O₇). youtube.com The improved aqueous solubility of diphenylamine sulfonic acid makes it a particularly useful prototype for this application. nih.gov

Table 2: Colorimetric Properties of Diphenylamine as a Redox Indicator

| State | Intermediate | Color |

| Reduced | Diphenylamine | Colorless |

| Oxidized | Diphenylbenzidine | Colorless |

| Further Oxidized | Diphenylbenzidine Violet | Violet/Blue-Violet |

This table illustrates the color changes of diphenylamine during a redox reaction, which forms the basis of its use as an indicator.

Mechanistic Studies of Biological Interactions

Research into diphenylamine sulfate also extends to understanding its fundamental interactions with biological systems at a molecular and cellular level.

Enzymatic Biotransformation and Metabolism (e.g., Cytochrome P450)

The metabolism of diphenylamine has been observed in various organisms. In a study involving the bacterium Stenotrophomonas DL18, diphenylamine was found to induce the CYP450 class of enzymes, which are part of the cytochrome P450 superfamily. jetir.org This superfamily of heme-containing enzymes plays a crucial role in the phase I metabolism of a wide range of xenobiotics, including drugs and environmental toxins. nih.govnih.gov The primary function of these enzymes is to catalyze oxidative reactions, such as hydroxylation, which increases the water solubility of lipophilic compounds, facilitating their excretion. mdpi.comnih.gov

In humans and animals, the biotransformation of diphenylamine primarily involves hydroxylation followed by conjugation. For instance, in humans, diphenylamine is metabolized to 4-hydroxydiphenylamine and 4,4′-dihydroxydiphenylamine. In hens, metabolism can occur via hydroxylation at the 4-position, followed by conjugation with glucuronic acid or sulfate.

Table 3: Major Metabolites of Diphenylamine

| Metabolite | Parent Compound | Species |

| 4-hydroxydiphenylamine | Diphenylamine | Humans |

| 4,4′-dihydroxydiphenylamine | Diphenylamine | Humans |

| 4-OH-DPA glucuronic acid conjugate | Diphenylamine | Hens |

| 4-OH-DPA sulfate conjugate | Diphenylamine | Hens |

This table lists some of the identified metabolites of diphenylamine in different species, highlighting the common metabolic pathway of hydroxylation and conjugation.

Influence on Cellular Respiration and Energy Production

Diphenylamine has been shown to exert an influence on cellular respiration and energy production, specifically by affecting mitochondrial function. Studies have indicated that diphenylamine can uncouple mitochondrial oxidative phosphorylation. This process leads to a reduction in the content of hepatocellular adenosine triphosphate (ATP), which is the primary energy currency of the cell.

Photosynthetic Inhibition Mechanisms

Although direct studies on the photosynthetic inhibition mechanisms of this compound are not extensively documented, research on structurally related N-aryl compounds provides insights into potential modes of action. The inhibition of photosynthesis, particularly the photosynthetic electron transport (PET) in photosystem II (PSII), is a known mechanism of action for many herbicides.

Compounds with a similar N-phenyl moiety have been shown to interfere with the electron flow in the thylakoid membranes of chloroplasts. This inhibition is often attributed to the binding of the compound to the QB-binding niche on the D1 protein of the PSII complex. This binding event displaces the native plastoquinone, thereby blocking the electron transfer from QA to QB. The effectiveness of this inhibition is influenced by the physicochemical properties of the substituents on the phenyl rings, such as their lipophilicity and electronic characteristics. For instance, studies on N-phenylnaphthalene-2-carboxamides have demonstrated that substitutions on the anilide ring significantly impact their PET-inhibiting activity, with IC50 values varying based on the nature and position of the substituents.

Table 1: Photosynthetic Electron Transport (PET) Inhibiting Activity of Structurally Related N-Aryl Compounds Note: Data for diphenylamine derivatives are not available in the reviewed literature; this table presents data for structurally analogous compounds to illustrate the principle of PET inhibition by N-aryl structures.

| Compound | Substituent on N-phenyl ring | IC50 (µM) for PET Inhibition |

| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 3-Ethoxy | 4.5 |

| 1-Hydroxy-N-(3,5-dichlorophenyl)naphthalene-2-carboxamide | 3,5-Dichloro | 5.2 |

| 1-Hydroxy-N-(4-bromo-3-chlorophenyl)naphthalene-2-carboxamide | 4-Bromo-3-chloro | 6.7 |

| 1-Hydroxy-N-(2,5-dibromophenyl)naphthalene-2-carboxamide | 2,5-Dibromo | 7.6 |

| 1-Hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide | 3,4,5-Trichloro | 8.0 |

Research into Structure-Activity Relationships for Bioactive Derivatives

The diphenylamine scaffold has been extensively modified to explore and optimize its biological activities. Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that govern the potency and selectivity of these derivatives for various therapeutic targets.

Exploration of Antimicrobial and Antibiofilm Activities

Diphenylamine derivatives have emerged as a promising class of antimicrobial agents. The nitrogen atom linking the two phenyl rings is considered a key pharmacophore for this activity. SAR studies have revealed that the nature and position of substituents on the aromatic rings significantly influence the antimicrobial spectrum and potency.

For instance, the introduction of electron-releasing groups such as methoxy, methyl, and hydroxyl has been shown to enhance antibacterial activity researchgate.net. Conversely, the presence of chloro groups tends to increase antifungal activity researchgate.net. A series of novel 2-hydrazinyl-N,N-diphenylacetamide derivatives demonstrated significant activity against various bacterial and fungal strains. Specifically, compounds with benzylidene, 3-methylbenzylidene, and 2-nitrobenzylidene substitutions showed notable antimicrobial and antifungal effects nih.gov.

Furthermore, some diphenylamine derivatives have exhibited antibiofilm activity, which is crucial in combating chronic and persistent infections. The ability to disrupt biofilm formation or eradicate established biofilms is a key area of investigation for the development of new anti-infective therapies.

Table 2: Antimicrobial Activity of Selected Diphenylamine Derivatives

| Compound ID | Substituent | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| A1 | 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | Rhizopus oryzae | - (High potential) |

| A1 | Aspergillus niger | - (High potential) | |

| A3 | 2-(2-(4-Chlorobenzylidene)hydrazinyl)-N,N-diphenylacetamide | Bacillus pumilus | - (Significant activity) |

| A3 | Bacillus subtilis | - (Significant activity) | |

| A3 | Escherichia coli | - (Significant activity) | |

| A5 | 2-(2-(3-Methylbenzylidene)hydrazinyl)-N,N-diphenylacetamide | Various bacteria and fungi | - (Significant activity) |

| A7 | 2-(2-(2-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide | Various bacteria and fungi | - (Significant activity) |

| Fluorinated chalcone A1 | 1-(3-((3,4-difluorophenyl)amino)phenyl)ethan-1-one derivative | Various bacteria | 25-250 |

| Fluorinated chalcone A1 | Various fungi | 250-1000 |

Investigation of Antioxidant Properties and Mechanisms

The antioxidant properties of diphenylamine and its derivatives are primarily attributed to the presence of the secondary amine (-NH-) group. The mechanism of action involves the donation of a hydrogen atom from the nitrogen to free radicals, thereby neutralizing them and terminating the radical chain reaction. This process results in the formation of a stable diphenylamino radical.

The antioxidant efficacy can be modulated by the substituents on the phenyl rings. Electron-donating groups can enhance the stability of the resulting radical, thereby increasing the antioxidant potential. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 3: Antioxidant Activity of Selected Diphenylamine Derivatives

| Compound | Assay | IC50 (µM) |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM3) | DPPH | - (Potent) |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM3) | ABTS | - (Potent) |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM10) | DPPH | 8.36 |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM10) | ABTS | 8.90 |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM12) | DPPH | 15.30 |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM12) | ABTS | 17.22 |

Anti-inflammatory and Analgesic Compound Development

The diphenylamine scaffold is a key structural feature in several nonsteroidal anti-inflammatory drugs (NSAIDs), including diclofenac and mefenamic acid. The anti-inflammatory and analgesic effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain signaling.

Research has focused on developing novel diphenylamine derivatives with improved efficacy and safety profiles, particularly with selectivity for the COX-2 isozyme to reduce gastrointestinal side effects associated with COX-1 inhibition. SAR studies have shown that modifications to the carboxylate group and substitutions on the phenyl rings can significantly alter COX inhibitory activity and selectivity. For example, converting the carboxylate function into an amide can abolish COX inhibition while preserving other biological activities nih.gov.

Table 4: Anti-inflammatory Activity of Selected Diphenylamine Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ester derivative of diphenylamine (Compound 15) | COX | 0.069 | - |

| m-Terphenylamine derivative (3a) | COX-1 | - (~7) | |

| m-Terphenylamine derivative (3b) | COX-1 | - (Selective) | |

| m-Terphenylamine derivative (3c) | COX-1 | - (Selective) | |

| m-Terphenylamine derivative (3e) | COX-1 | - (Selective) | |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | COX-2 | 0.29 | 67.24 |

| Celecoxib (Reference) | COX-2 | 0.42 | 33.8 |

In vivo studies using models such as the hot plate test have confirmed the analgesic potential of newly synthesized diphenylamine derivatives researchgate.net.

Research on Anticancer and Anticonvulsant Potentials

The versatility of the diphenylamine structure has led to its exploration in the development of anticancer and anticonvulsant agents.

Anticancer Potential: Numerous diphenylamine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation, such as tyrosine kinases, and induction of apoptosis. For example, a series of pyrrolidinone-hydrazone derivatives bearing a diphenylamine moiety demonstrated promising anticancer activity, particularly against prostate cancer and melanoma cell lines nih.gov.

Table 5: Anticancer Activity of Selected Diphenylamine-Pyrrolidinone-Hydrazone Derivatives

| Compound | Cancer Cell Line | EC50 (µM) |

| Derivative with 5-nitrothiophene moiety | IGR39 (Melanoma) | 2.50 |

| Derivative with 5-nitrothiophene moiety | PPC-1 (Prostate) | 3.63 |

| Derivative with 5-nitrothiophene moiety | MDA-MB-231 (Breast) | 5.10 |

| Derivative with 5-nitrothiophene moiety | Panc-1 (Pancreatic) | 5.77 |

Anticonvulsant Potential: Diphenylamine derivatives have also been investigated for their anticonvulsant properties. The maximal electroshock (MES) seizure model in mice is a common preclinical test to evaluate the efficacy of potential antiepileptic drugs. Certain diphenylamine derivatives have shown significant protection in this model. For instance, a diphenylamine derivative of 5-aryl-4-(chloroacetylamino)-3-mercapto-1,2,4-triazole (Compound 3h) exhibited notable anticonvulsant activity researchgate.net.

Table 6: Anticonvulsant Activity of a Selected Diphenylamine Derivative in the MES Test

| Compound | Animal Model | ED50 (mg/kg) |

| 5,5′-diphenylhydantoin Schiff base (SB2-Ph) | Mouse | 8.29 |

| Phenytoin (Reference) | Mouse | 5.96 |

Renal and Hepatic Biological Response Mechanisms

The biological response to diphenylamine and its derivatives in the kidneys and liver is a critical area of study, particularly concerning potential toxicity.

Renal Response: In vivo studies in rats have shown that exposure to diphenylamine can induce renal cystic disease researchgate.net. The lesions are primarily observed in the proximal nephron in newborn rats whose mothers were fed the compound. The mechanism is thought to involve partial obstruction of the tubules, leading to elevated intratubular pressure and subsequent cyst formation nih.gov. It has been noted that impurities in commercial diphenylamine preparations may contribute to the observed nephrotoxicity researchgate.net.

Environmental Occurrence, Fate, and Remediation Research

Environmental Distribution and Contamination Pathways

The presence of diphenylamine (B1679370) in the environment is largely linked to anthropogenic sources. researchgate.net Its distribution in soil, groundwater, and aquatic systems is a result of historical and ongoing industrial and military activities.

Diphenylamine is a recognized contaminant in soil and groundwater, with notable concentrations found at munitions sites and aniline (B41778) manufacturing locations. frontiersin.org Its use as a stabilizer in nitrocellulose-based explosives and propellants contributes significantly to its presence in these environments. clu-in.org Contamination of soil and groundwater can occur through the waste streams generated during the production of aniline, where DPA is a byproduct. frontiersin.org

Studies have detected diphenylamine and its nitrated derivatives in soil and groundwater at former ammunition plants and military air bases. clu-in.org For instance, at a former military site in Lower Saxony, Germany, widespread contamination of both soil and groundwater with DPA and its derivatives, 2-nitro-DPA and 4-nitro-DPA, was reported. clu-in.org The persistence and mobility of these compounds in subsurface environments are influenced by various factors, including soil composition and hydrogeological conditions.

The following table summarizes the concentrations of substituted diphenylamines found in various environmental matrices, providing an indication of the levels of contamination that can be encountered.

| Environmental Matrix | Concentration Range | Median Concentration |

|---|---|---|

| Wastewater Influent | 48.1 - 713 ng/L | 71.0 ng/L |

| Wastewater Effluent | 1.04 - 28.5 ng/L | 7.30 ng/L |

| Biosolids | 85.3 - 1184 ng/g dw | 402 ng/g dw |

| Sediment | 1.55 - 897 ng/g dw | Not Reported |

Data sourced from a study on substituted diphenylamines in Ontario, Canada. nih.gov

Diphenylamine and its derivatives are considered potentially hazardous to aquatic organisms. frontiersin.org Their entry into aquatic environments can occur through industrial wastewater discharges and runoff from contaminated sites. While diphenylamine itself has low water solubility, its transport in aquatic systems can occur. nih.gov

Investigations into wastewater treatment plants have revealed the presence of substituted diphenylamines in both influent and effluent, indicating that these facilities can be a pathway for their release into aquatic environments. nih.gov The concentrations of the sum of substituted diphenylamines in wastewater effluent have been measured in the range of 1.04-28.5 ng/L. nih.gov Once in aquatic systems, these compounds can partition to sediments, as evidenced by detected concentrations ranging from 1.55 to 897 ng/g dry weight in sediment samples. nih.gov

Biotransformation and Degradation Mechanisms in Natural Systems

Microbial degradation is a key process in the natural attenuation of diphenylamine in the environment. Several bacterial strains capable of utilizing DPA as a source of carbon, nitrogen, and energy have been isolated and studied, revealing the metabolic pathways and genetic basis for its breakdown.

Bacteria from the genera Pseudomonas and Burkholderia have been identified as effective degraders of diphenylamine. A Pseudomonas putida strain, isolated from a wastewater disposal site, demonstrated the ability to efficiently degrade DPA. frontiersin.org Similarly, Burkholderia sp. strain JS667, isolated from DPA-contaminated sediment, can utilize DPA as its sole source of carbon, nitrogen, and energy. frontiersin.org

The metabolic pathway for DPA degradation in these bacteria involves an initial attack on one of the aromatic rings. In Pseudomonas putida DPA1, the proposed pathway begins with the transformation of DPA into aniline and catechol by a biphenyl dioxygenase. frontiersin.org The aniline is then further converted to catechol by an aniline dioxygenase. frontiersin.org Catechol subsequently enters the central metabolic pathways and is metabolized via the ortho-cleavage pathway to intermediates of the Krebs cycle. frontiersin.org

In Burkholderia sp. strain JS667, a similar pathway is observed, where DPA is converted to aniline and catechol. frontiersin.orgnih.gov This transformation is catalyzed by a multicomponent ring-hydroxylating dioxygenase. nih.gov The resulting aniline and catechol are then biodegraded through the well-established aniline degradation pathway. frontiersin.orgnih.gov

Diphenylamine can be degraded under both aerobic and anoxic conditions. frontiersin.org

Aerobic Decomposition: The aerobic biodegradation of DPA is well-documented in strains like Pseudomonas putida and Burkholderia sp. JS667. frontiersin.orgnih.gov The initial step in the aerobic pathway is an oxygen-dependent reaction catalyzed by a dioxygenase enzyme, which introduces two hydroxyl groups onto one of the aromatic rings. frontiersin.orgnih.gov This leads to the formation of aniline and catechol, which are further mineralized. frontiersin.orgnih.gov

Anaerobic Decomposition: Under anoxic conditions, diphenylamine can be cometabolically degraded. researchgate.net Studies with anoxic sediment-water batch enrichments and cultures of sulfate-reducing bacteria have shown the breakdown of DPA. researchgate.net In these anaerobic systems, aniline has been identified as a major breakdown product. researchgate.net However, the complete mineralization pathway under anaerobic conditions and the fate of the second aromatic ring are less clearly understood. researchgate.net

The genetic basis for diphenylamine degradation has been investigated, particularly in Pseudomonas putida DPA1 and Burkholderia sp. JS667.

In Pseudomonas putida DPA1, genomic analysis has identified two key operons involved in the degradation pathway: the biphenyl (bph) operon and the aniline (tdn) operon . frontiersin.org

The bph operon , which includes the genes bphA1A2A3A4, encodes the biphenyl dioxygenase responsible for the initial conversion of DPA to aniline and catechol. frontiersin.org

The tdn operon , containing genes such as tdnQTA1A2BR, encodes the aniline dioxygenase that transforms aniline to catechol. frontiersin.orgnih.gov

The presence of these operons, flanked by transposases, suggests that the capacity to degrade DPA may have been acquired through horizontal gene transfer. frontiersin.org

In Burkholderia sp. strain JS667, the genes encoding the initial dioxygenase for DPA degradation are located upstream of a complete aniline degradation pathway gene cluster. frontiersin.org The expression of the DPA dioxygenase is thought to be controlled by transcriptional activators from the AraC/XylS family of regulatory proteins. frontiersin.org The genetic organization suggests a recent evolution of the DPA degradation pathway through the recruitment of these two gene clusters. frontiersin.orgnih.gov

Microbial Degradation Pathways (e.g., Pseudomonas, Burkholderia)

Metabolite Profiling of Biodegradation Products

The biodegradation of diphenylamine (DPA) by various microorganisms involves distinct metabolic pathways, leading to the formation of several intermediate products. A key step in the aerobic degradation of DPA is the initial transformation into aniline and catechol. frontiersin.orgnih.gov This process is catalyzed by a multicomponent ring-hydroxylating dioxygenase. nih.govnih.gov

Studies involving the bacterium Pseudomonas putida strain DPA1, which can utilize DPA as its sole source of carbon and nitrogen, have elucidated a three-part metabolic pathway. frontiersin.org First, DPA is oxidized to form catechol and aniline. frontiersin.org Subsequently, the aniline is further oxidized to create another molecule of catechol. frontiersin.org Finally, the catechol is processed through the ortho-cleavage pathway, ultimately breaking it down into acetyl-CoA and succinyl-CoA, which can enter the Krebs cycle. frontiersin.org The transient accumulation of aniline and catechol has been observed during the degradation process, confirming their role as key metabolites. frontiersin.orgnih.gov

Under anoxic conditions, the biodegradation of DPA has also been studied. In sediment-water batch enrichments and with cultures of sulfate-reducing bacteria, aniline has been identified as a major breakdown product. nih.govresearchgate.net This suggests that the cleavage of the bond between the nitrogen atom and one of the phenyl rings is a critical step in both aerobic and anaerobic degradation pathways. However, in anoxic studies, the fate of the second phenyl ring was not clearly determined, as products like benzene (B151609) or phenol were not detected. nih.gov

A summary of key metabolites identified in DPA biodegradation studies is presented below.

| Parent Compound | Degradation Condition | Key Metabolites Identified | Microorganism/System |

| Diphenylamine | Aerobic | Aniline, Catechol | Pseudomonas putida strain DPA1, Burkholderia sp. strain JS667 |

| Diphenylamine | Anoxic | Aniline | Sulfate-reducing bacteria, Sediment-water enrichments |

Chemical Oxidation Processes in Environmental Matrices (e.g., Persulfate)

Chemical oxidation using persulfate (S₂O₈²⁻) has been investigated as an effective method for degrading diphenylamine in aqueous solutions. nih.gov This process relies on the generation of highly reactive sulfate (B86663) radicals (SO₄⁻•), which are strong oxidizing agents capable of breaking down persistent organic pollutants. researchgate.net The degradation of DPA by persulfate has been found to follow pseudo-first-order kinetics. nih.gov

Several factors influence the efficiency of DPA degradation by persulfate. Increasing the reaction temperature or the concentration of persulfate can significantly accelerate the degradation rate. nih.gov The process is also enhanced by the presence of catalytic ions such as Fe³⁺ and Ag⁺, with silver ions showing greater efficiency. nih.gov Conversely, an increase in either pH or ionic strength tends to decrease the rate of DPA degradation. nih.gov